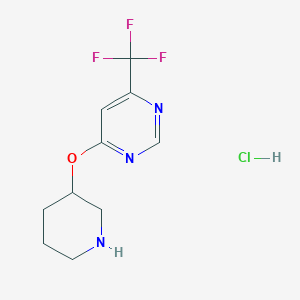

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride” is an organic compound . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .

Synthesis Analysis

The synthesis of this compound involves the addition of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) to a 250ml Schlenk flask, which is then purged with argon three times. THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added through a cannula over 10 minutes. The suspension is stirred for an additional 20 minutes when TLC analysis shows complete formation of the alcohol .Molecular Structure Analysis

The molecular formula of this compound is C6H12O2 . The InChI Key is YSNVSVCWTBLLRW-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used as a precursor in the synthesis of other complex organic molecules .Physical And Chemical Properties Analysis

The boiling point of this compound is 105°C, and it has a density of 1.000±0.06 g/cm3 (Predicted). The compound has a refractive index of 1.4600 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Pteridinone Toll-like Receptor 7 (TLR7) Agonists: This compound has been used as a reagent in the identification and optimization of pteridinone TLR7 agonists. These agonists hold potential for oral treatment of viral hepatitis .

CB2 Cannabinoid Receptor Agonist: The compound serves as a precursor for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone. This derivative acts as a CB2 cannabinoid receptor agonist, which may have therapeutic implications .

Histone Deacetylase (HDAC) Inhibitors

Researchers have explored derivatives of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol as potential HDAC inhibitors. For instance:

- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : This compound has been used in the synthesis of potential HDAC inhibitors. One example is 2-[(1-naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides .

Building Block for Heterocycles: Researchers have utilized this compound as a building block for various heterocyclic structures. For example, it can be incorporated into pyrrolidine-based scaffolds or other complex molecules .

Hydroxymethyl Group Introduction: The hydroxymethyl group in this compound allows for further functionalization, making it useful in the synthesis of diverse organic molecules .

Chemical Biology and Bioconjugation

- Bioorthogonal Chemistry : The hydroxymethyl group can participate in bioorthogonal reactions, enabling selective labeling and bioconjugation in biological systems .

Potential Ligands and Catalysts

Safety and Hazards

properties

IUPAC Name |

[3-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-8-10(3-4-11-7-10)9-1-5-13-6-2-9;/h9,11-12H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSJCHRXTIGOJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CCNC2)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)

![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)

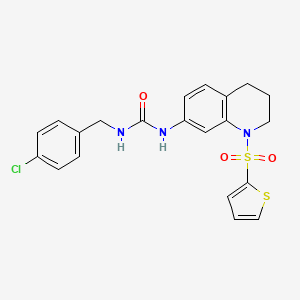

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)

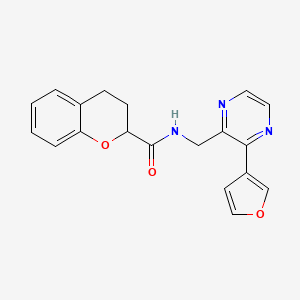

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)